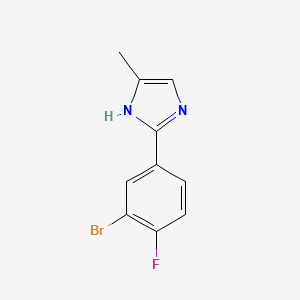
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole is a heterocyclic organic compound that contains both bromine and fluorine atoms
Métodos De Preparación
The synthesis of 2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole can be compared with other similar compounds, such as:
2-(3-Bromo-4-fluorophenyl)acetonitrile: This compound also contains bromine and fluorine atoms but has a different core structure.
3-Bromo-4-fluorophenyl methyl ether: Another compound with similar substituents but different functional groups.
5-Bromo-2-aryl benzimidazoles: These compounds share the imidazole ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8BrFN2 |
|---|---|
Peso molecular |
255.09 g/mol |
Nombre IUPAC |
2-(3-bromo-4-fluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8BrFN2/c1-6-5-13-10(14-6)7-2-3-9(12)8(11)4-7/h2-5H,1H3,(H,13,14) |
Clave InChI |
BVCRCOSNFRMFAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)C2=CC(=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


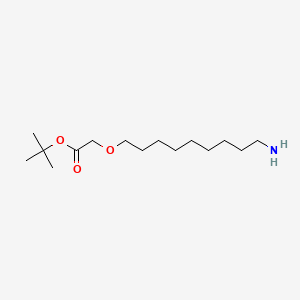
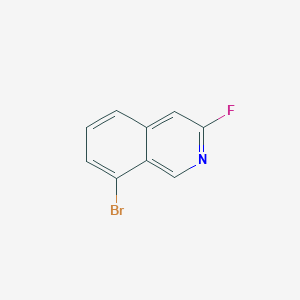
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)

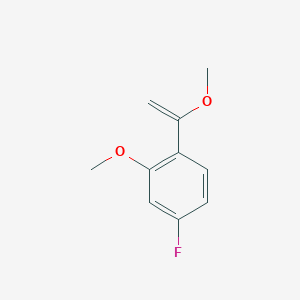


![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
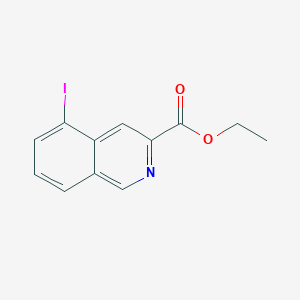

![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)
methanone](/img/structure/B13679975.png)
![6-Iodobenzo[b]thiophen-2-amine](/img/structure/B13679976.png)
![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13679978.png)
